Methyl 3-[[(4-bromophenyl)sulfonyl](methyl)amino]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-[(4-bromophenyl)sulfonylamino]thiophene-2-carboxylate” is an organic compound. It contains a thiophene ring and a sulfonyl amino functional group . The compound has a molecular formula of C6H7NO4S2 and a molecular weight of 221.25 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-[(4-bromophenyl)sulfonylamino]thiophene-2-carboxylate” includes a thiophene ring, which is a five-membered ring with one sulfur atom, and a sulfonyl amino functional group . The exact 3D structure is not available in the retrieved sources.Chemical Reactions Analysis
“Methyl 3-[(4-bromophenyl)sulfonylamino]thiophene-2-carboxylate” can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N- aryl sulfonamide .Physical and Chemical Properties Analysis
“Methyl 3-[(4-bromophenyl)sulfonylamino]thiophene-2-carboxylate” has a molecular weight of 221.25 and a predicted density of 1.517±0.06 g/cm3 . It has a melting point of 123-124 °C and a boiling point of 428.3±55.0 °C . The compound has a flash point of 212.8°C and a vapor pressure of 1.53E-07mmHg at 25°C . The refractive index is 1.579 .Scientific Research Applications
Synthesis and Chemical Reactivity
- The synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, including the specific compound , involves reactions of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine. This process provides a route to 4-arylsulfonyl-3-carboxamidothiophenes, indicating its utility in synthesizing complex thiophene derivatives with potential applications in medicinal chemistry and materials science (Stephens, Price, & Sowell, 1999).
Structural Studies
- Structural characterization of closely related compounds, such as 2-[({[(4-methylphenyl)sulfonyl]methyl} amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, via single crystal X-ray diffraction highlights the precise molecular architecture. This detailed understanding is crucial for the development of new materials and pharmaceutical agents, showcasing the importance of structural analysis in advancing applications (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Advanced Organic Synthesis Techniques
- Research on palladium-catalyzed direct regiospecific arylation of thiophenes bearing SO2R substituents at C3, including compounds similar to Methyl 3-[(4-bromophenyl)sulfonylamino]thiophene-2-carboxylate, illustrates advanced organic synthesis techniques. These methods facilitate the creation of structurally complex and diverse thiophene derivatives, potentially useful in drug discovery and development (Bheeter, Bera, & Doucet, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used as a reagent or intermediate in organic synthesis reactions .
Mode of Action
It’s known to be involved in organic synthesis reactions, possibly through its sulfonyl amino and carboxylate groups .
Action Environment
The action, efficacy, and stability of Methyl 3-[(4-bromophenyl)sulfonylamino]thiophene-2-carboxylate can be influenced by various environmental factors . These may include the pH, temperature, and solvent conditions of the reaction environment in which it’s used. It should be stored in a dark place, sealed in dry, at room temperature .
Properties
IUPAC Name |
methyl 3-[(4-bromophenyl)sulfonyl-methylamino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4S2/c1-15(11-7-8-20-12(11)13(16)19-2)21(17,18)10-5-3-9(14)4-6-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMFXDAQQYSCLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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